molecular formula C11H16FNO B6154298 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine CAS No. 1784155-33-4

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine

Cat. No.: B6154298
CAS No.: 1784155-33-4
M. Wt: 197.25 g/mol
InChI Key: YCTJAZLTWRVMMG-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde and 2-methylpropan-2-amine.

    Condensation Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde reacts with the amine group of 2-methylpropan-2-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NaOH, KOH) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxyphenylboronic acid
  • 4-fluoro-3-methoxyphenylacetic acid
  • 4-fluoro-3-methoxyphenylethylamine

Uniqueness

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the phenyl ring, along with the methylpropan-2-amine moiety, makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

1784155-33-4

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16FNO/c1-11(2,13)7-8-4-5-9(12)10(6-8)14-3/h4-6H,7,13H2,1-3H3

InChI Key

YCTJAZLTWRVMMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)F)OC)N

Purity

95

Origin of Product

United States

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